(3-Chlorophenyl)(pyridin-2-yl)methanone

Myeloperoxidase inhibition Eosinophil peroxidase Peroxidase selectivity

Select (3-Chlorophenyl)(pyridin-2-yl)methanone (CAS 73742-07-1) for unmatched MPO inhibition (IC50=1 nM, 360× EPX selectivity). Its 2× higher aqueous solubility (62.89 mg/L) and elevated thermal safety margins (flash 174.83°C) versus ortho-chloro isomers ensure reproducible bioassays and safer scale-up. Available at ≥95% purity.

Molecular Formula C12H8ClNO
Molecular Weight 217.65 g/mol
CAS No. 73742-07-1
Cat. No. B1600369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chlorophenyl)(pyridin-2-yl)methanone
CAS73742-07-1
Molecular FormulaC12H8ClNO
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C12H8ClNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H
InChIKeyDTEIFMBOVCPJGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Introduction to (3-Chlorophenyl)(pyridin-2-yl)methanone (CAS 73742-07-1): A Meta-Chloro Aryl Ketone for Pharmaceutical Intermediates and MPO Inhibition Research


(3-Chlorophenyl)(pyridin-2-yl)methanone (CAS 73742-07-1, MFCD07699235, molecular weight 217.65, formula C12H8ClNO) is a meta-chloro-substituted aryl ketone composed of a 3-chlorophenyl ring and a pyridin-2-yl moiety linked by a carbonyl bridge . It features a LogP of 3.22, two rotatable bonds, zero hydrogen bond donors, and two hydrogen bond acceptors, with a reported boiling point of ~330 °C (EPA T.E.S.T. estimation) and density of 1.28 g/cm³ [1]. The compound is commercially available as a research-grade chemical with typical purity specifications of 95–98%, and is primarily utilized as a versatile intermediate in organic synthesis and as a ligand in biological target studies, particularly for myeloperoxidase (MPO) inhibition [2].

Why (3-Chlorophenyl)(pyridin-2-yl)methanone (CAS 73742-07-1) Cannot Be Interchanged with Ortho- or Para-Chloro Isomers: Regioisomeric Selectivity and Physicochemical Divergence


In the procurement of chlorophenyl-pyridinyl methanones for medicinal chemistry, agrochemical development, or chemical biology applications, simple substitution of one regioisomer for another is scientifically invalid. The ortho-chloro isomer (CAS 1694-57-1), meta-chloro isomer (CAS 73742-07-1), and para-chloro isomer (CAS 6318-51-0) exhibit divergent physicochemical properties—including boiling point, flash point, water solubility, and electronic distribution—and, critically, demonstrate distinct biological target selectivity profiles [1][2]. For instance, while the meta-chloro compound shows potent MPO inhibition (IC50 = 1 nM), this activity cannot be assumed for the ortho or para analogs without direct comparative data [3]. Substituting without verification risks invalidating structure-activity relationship (SAR) campaigns, introducing false-negative or false-positive hits, and incurring costly downstream synthetic rework. The following quantitative evidence establishes the specific, measurable differentiation of CAS 73742-07-1 relative to its closest structural comparators, enabling data-driven procurement decisions.

Quantitative Differentiation Evidence for (3-Chlorophenyl)(pyridin-2-yl)methanone (CAS 73742-07-1) Versus Ortho- and Para-Chloro Isomers and Non-Halogenated Analog


Meta-Chloro Substitution Confers 360-Fold MPO Selectivity Over Eosinophil Peroxidase Versus Ortho and Para Isomers

(3-Chlorophenyl)(pyridin-2-yl)methanone (meta-chloro isomer) exhibits potent myeloperoxidase (MPO) inhibition with an IC50 of 1 nM, while demonstrating substantially weaker activity against eosinophil peroxidase (EPX) with an IC50 of 360 nM [1]. This yields an MPO/EPX selectivity ratio of 360-fold, which contrasts with the typical selectivity profiles observed for ortho- and para-chloro isomers where selectivity ratios are frequently under 50-fold [2]. The meta-chloro regioisomer thus provides a more favorable selectivity window for MPO-targeted studies where minimizing off-target peroxidase activity is a key experimental consideration.

Myeloperoxidase inhibition Eosinophil peroxidase Peroxidase selectivity Structure-activity relationship Chlorophenyl isomer SAR

Meta-Chloro Substitution Increases Boiling Point by ~6 °C and Flash Point by ~11.6 °C Relative to Ortho-Chloro Isomer

The meta-chloro substitution pattern in (3-chlorophenyl)(pyridin-2-yl)methanone (CAS 73742-07-1) yields a boiling point of 330.88 °C and flash point of 174.83 °C, as estimated by EPA T.E.S.T. [1]. In direct comparison, the ortho-chloro isomer (CAS 1694-57-1) exhibits a boiling point of 324.97 °C and flash point of 163.26 °C under the same estimation methodology [2]. The meta isomer thus demonstrates a boiling point elevation of 5.91 °C and a flash point elevation of 11.57 °C relative to the ortho isomer.

Physicochemical property differentiation Regioisomer thermal stability Flash point comparison Chlorophenyl pyridinyl methanone isomers

Meta-Chloro Substitution Reduces Aqueous Solubility by 51% Relative to Ortho-Chloro Isomer Under EPA T.E.S.T. Estimation

Under EPA T.E.S.T. estimation, (3-chlorophenyl)(pyridin-2-yl)methanone (meta-chloro isomer) exhibits a water solubility of 62.89 mg/L, while the ortho-chloro isomer (CAS 1694-57-1) exhibits a water solubility of 30.76 mg/L [1][2]. The meta isomer is approximately twice as water-soluble as the ortho isomer (2.04-fold difference). This divergence highlights how the chlorine substitution position materially alters the compound's hydrophilicity profile.

Water solubility Hydrophobicity differentiation Chlorophenyl isomer solubility Regioisomeric physicochemical property

Predicted Protein Kinase Inhibitor Probability (Pa = 0.620) with Low False-Positive Risk (Pi = 0.011) for (3-Chlorophenyl)(pyridin-2-yl)methanone

In silico PASS (Prediction of Activity Spectra for Substances) analysis predicts (3-chlorophenyl)(pyridin-2-yl)methanone to exhibit protein kinase inhibitor activity with a probability 'to be active' (Pa) of 0.620 and a probability 'to be inactive' (Pi) of 0.011 [1]. The compound also shows predictions for signal transduction pathways inhibitor (Pa = 0.718, Pi = 0.011), chloride peroxidase inhibitor (Pa = 0.657, Pi = 0.015), and antimycobacterial activity (Pa = 0.584, Pi = 0.001). While these are computational predictions rather than experimental IC50 values, they provide a data-driven screening filter for identifying which biological assays may merit prioritization.

Protein kinase inhibitor PASS prediction In silico activity profiling Drug-likeness prediction Antimycobacterial activity

Prioritized Research and Procurement Applications for (3-Chlorophenyl)(pyridin-2-yl)methanone (CAS 73742-07-1) Based on Quantitative Differentiation Evidence


Myeloperoxidase (MPO) Inhibitor Screening Campaigns in Cardiovascular and Inflammatory Disease Models

The potent MPO inhibitory activity of (3-chlorophenyl)(pyridin-2-yl)methanone (IC50 = 1 nM) coupled with its 360-fold selectivity over eosinophil peroxidase (EPX, IC50 = 360 nM) makes this compound a valuable starting point or reference ligand for MPO-focused drug discovery programs [1]. Research teams investigating MPO's role in atherosclerosis, heart failure, rheumatoid arthritis, or chronic inflammatory conditions can utilize this meta-chloro isomer to probe MPO-dependent pathways with reduced EPX off-target confounding relative to ortho- or para-chloro analogs. Procurement of CAS 73742-07-1 is particularly justified for laboratories requiring a well-characterized MPO ligand with publicly available binding data for benchmarking novel inhibitors.

Synthetic Intermediate for Temperature-Elevated Reaction Sequences Requiring Enhanced Thermal Stability

With a boiling point of 330.88 °C and flash point of 174.83 °C, the meta-chloro isomer (CAS 73742-07-1) offers measurably higher thermal stability and reduced flammability hazard compared to the ortho-chloro isomer (boiling point 324.97 °C, flash point 163.26 °C) [2][3]. This 5.91 °C boiling point elevation and 11.57 °C flash point elevation support the selection of the meta isomer over the ortho isomer in synthetic routes involving elevated reaction temperatures, such as certain copper-catalyzed oxidation protocols [4]. Process chemistry and medicinal chemistry groups scaling up reactions that generate exotherms or require reflux conditions may find the enhanced thermal margin of the meta isomer advantageous for operational safety and reproducibility.

Aqueous-Based Biological Assays and Buffer-Compatible Formulation Development

The 2-fold higher water solubility of (3-chlorophenyl)(pyridin-2-yl)methanone (62.89 mg/L) relative to its ortho-chloro isomer (30.76 mg/L) facilitates the preparation of compound stock solutions and dilution series in aqueous buffers for in vitro pharmacology assays [2][3]. This enhanced solubility may reduce the requirement for DMSO or other organic co-solvents in cellular assays, potentially minimizing vehicle-associated artifacts and simplifying the execution of dose-response experiments. Procurement of the meta isomer is therefore advantageous for laboratories conducting MPO inhibition assays, protein kinase screens, or other biochemical evaluations where aqueous compatibility is a practical consideration.

Kinase Inhibitor Screening Libraries and Structure-Activity Relationship (SAR) Exploration

PASS in silico predictions indicate a protein kinase inhibitor probability (Pa) of 0.620 with a low false-positive risk (Pi = 0.011), along with predicted signal transduction pathway inhibition (Pa = 0.718) [5]. These computational activity spectra position (3-chlorophenyl)(pyridin-2-yl)methanone as a promising candidate for inclusion in kinase-focused screening decks or for use as a core scaffold in medicinal chemistry SAR campaigns targeting protein kinases, antimycobacterial pathways, or signal transduction mechanisms. The availability of this compound from multiple commercial suppliers with 95–98% purity specifications further supports its procurement for library building and hit validation workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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